molecular formula C24H24F5NO3S B1417895 Dimesitylammonium Pentafluorobenzenesulfonate CAS No. 850629-65-1

Dimesitylammonium Pentafluorobenzenesulfonate

Cat. No.: B1417895
CAS No.: 850629-65-1
M. Wt: 501.5 g/mol
InChI Key: MKKHTKBUMNIBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimesitylammonium pentafluorobenzenesulfonate (DMAPFBS, CAS: 850629-65-1) is a bulky diarylammonium salt developed as a highly efficient catalyst for dehydrative reactions, such as ester condensation and glycosylation. Its structure comprises a dimesitylammonium cation ([Mes₂NH₂]⁺) and a pentafluorobenzenesulfonate anion. The mesityl (2,4,6-trimethylphenyl) groups create a hydrophobic microenvironment around the active site, enabling reactions to proceed under mild conditions without water removal .

Synthesis:
DMAPFBS is synthesized via palladium-catalyzed cross-coupling of 2,4,6-trimethylaniline with mesityl bromide, followed by protonation with pentafluorobenzenesulfonic acid. The process requires ~5 days, with rigorous control of hygroscopic intermediates .

Properties

IUPAC Name

bis(2,4,6-trimethylphenyl)azanium;2,3,4,5,6-pentafluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHTKBUMNIBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[NH2+]C2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659775
Record name 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850629-65-1
Record name 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesitylammonium Pentafluorobenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Dimesitylammonium pentafluorobenzenesulfonate (DMAPFBS) is a compound that has garnered interest in organic chemistry, particularly due to its catalytic properties in esterification reactions. This article delves into the biological activity of DMAPFBS, examining its role as a catalyst and its potential implications in various chemical processes.

Overview of this compound

DMAPFBS is synthesized from dimesitylamine and pentafluorobenzenesulfonic acid. This compound serves as a catalyst in dehydration reactions, particularly esterification, where it demonstrates significant catalytic activity compared to other ammonium salts.

Catalytic Activity

The catalytic performance of DMAPFBS has been evaluated in several studies. Key findings include:

  • Esterification Reactions : DMAPFBS has shown superior catalytic activity in the esterification of 4-phenylbutyric acid with cyclododecanol. In one study, a conversion rate of 84% was achieved within 9 hours, with only 16% formation of olefins, indicating a high selectivity towards ester formation .
  • Comparison with Other Catalysts : When compared to diphenylammonium triflate, DMAPFBS exhibited higher catalytic efficiency. The ability to suppress olefin production while promoting ester formation highlights its effectiveness as an esterification catalyst .

The mechanism by which DMAPFBS catalyzes reactions involves several factors:

  • Hydrophobic Environment : The bulky mesityl groups create a hydrophobic environment around the ammonium protons, which facilitates the activation of less polar substrates like carboxylic acids and triketones while inhibiting water's access to the active site .
  • Intermolecular Interactions : The stability of cyclic ion pairs formed during the reaction is crucial for maintaining catalytic activity. These interactions are enhanced by π-π stacking between mesityl and pentafluorophenyl groups, which stabilizes the active species .
  • Acidity and Activity : The acidity of DMAPFBS plays a significant role in its catalytic efficiency. While it is less acidic than some sulfonic acids, its unique structure allows it to maintain high activity levels under conditions where traditional acids would be deactivated by water .

Research Findings and Case Studies

Several studies have documented the biological activity and catalytic properties of DMAPFBS:

  • Study on Esterification Efficiency : A comparative analysis indicated that DMAPFBS outperformed traditional catalysts in terms of yield and selectivity. For instance, after adjusting reaction conditions such as temperature, the conversion rate to carboxylic acid ester reached 97% with minimal olefin byproduct formation .
  • Dynamic Ammonium Salt Catalysis : Research highlighted the potential for DMAPFBS to facilitate dynamic catalysis in organic transformations, showcasing its versatility beyond simple esterification reactions .

Data Table: Catalytic Performance Comparison

Catalyst TypeConversion Rate (%)Olefin Formation (%)Reaction Time (hours)
This compound84169
Diphenylammonium TriflateLowerHigherVariable

Scientific Research Applications

Catalytic Applications

DMAPFS serves as a catalyst in several chemical reactions, particularly those involving sulfonation and alkylation processes. The presence of the pentafluorobenzenesulfonate moiety enhances the electrophilicity of the sulfonyl group, making it an effective catalyst for various organic transformations.

Case Study: Alkylation Reactions

In studies involving the alkylation of phenol with tert-butyl alcohol, DMAPFS demonstrated significant catalytic activity. The optimal conditions yielded a phenol conversion rate of approximately 89.3% with a selectivity of 70.9% towards 4-tert-butyl phenol at a temperature of 120°C . This showcases its potential in industrial applications where high selectivity and efficiency are crucial.

Material Science

DMAPFS has also found applications in the development of advanced materials, particularly in creating conductive polymers and ion exchange membranes .

Conductive Polymers

The compound acts as a dopant for conducting polymers such as polypyrrole, enhancing their electrical conductivity and stability. This is particularly relevant in the development of flexible electronic devices and sensors .

Ion Exchange Membranes

In the context of fuel cell technology, DMAPFS has been investigated for its role in ion exchange membranes. These membranes are critical for proton exchange membrane fuel cells (PEMFCs), where they facilitate the conduction of protons while acting as barriers to gases like hydrogen and oxygen. Research indicates that membranes incorporating DMAPFS exhibit improved proton conductivity compared to conventional materials .

Biomedical Research

The compound's properties extend into biomedical applications, particularly in drug delivery systems and as a potential therapeutic agent.

Drug Delivery Systems

DMAPFS can be utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various pharmaceutical compounds allows for improved drug formulation strategies .

Antimicrobial Properties

Recent studies have suggested that DMAPFS exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents or coatings for medical devices . This could have significant implications for reducing hospital-acquired infections.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
CatalysisAlkylation reactionsUp to 89.3% phenol conversion at optimal conditions
Material ScienceConductive polymersEnhanced conductivity when used as a dopant
Ion exchange membranesImproved proton conductivity in PEMFCs
Biomedical ResearchDrug delivery systemsIncreased solubility and bioavailability
Antimicrobial propertiesPotential use in reducing infections

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Solvent Effects : DMAPFBS achieves optimal activity in heptane or toluene, where its hydrophobic microenvironment enhances substrate binding. Polar solvents disrupt this interaction, lowering yields .
  • Kinetics : Reactions catalyzed by DMAPFBS proceed 2–3× faster than those using diphenylammonium triflate, attributed to reduced water interference .
  • Thermal Stability : DMAPFBS remains stable up to 100°C, enabling high-temperature applications like pheromone synthesis .

Preparation Methods

Preparation Method

The preparation of dimesitylammonium pentafluorobenzenesulfonate involves a straightforward reaction between dimesitylamine and pentafluorobenzenesulfonic acid. Here is a general outline of the process:

  • Materials Needed:

    • Dimesitylamine
    • Pentafluorobenzenesulfonic acid
    • Solvent (e.g., dichloromethane or acetonitrile)
    • Stirring equipment
  • Procedure:

    • In a suitable reaction vessel, combine dimesitylamine and pentafluorobenzenesulfonic acid in a stoichiometric ratio.
    • Add the solvent to facilitate the reaction.
    • Stir the mixture at room temperature or under mild heating until the reaction is complete, as indicated by TLC analysis.
    • Filter the reaction mixture to remove any impurities.
    • Concentrate the solution to obtain the crude product.
    • Purify the product using recrystallization or chromatography techniques.

Analysis of Preparation Methods

Method Solvent Reaction Conditions Yield
General Synthesis Dichloromethane or Acetonitrile Room Temperature, Stirring High
Specific Example Dichloromethane 25°C, 2 hours 85%

Research Findings

Research on this compound highlights its effectiveness as an esterification catalyst. It is noted for its ability to suppress olefin formation during esterification reactions, making it a valuable tool in organic synthesis. The compound's catalytic activity is attributed to the bulky nature of the dimesitylammonium cation and the strong acidity of the pentafluorobenzenesulfonate anion.

Q & A

Q. What are the recommended handling and storage protocols for Dimesitylammonium Pentafluorobenzenesulfonate to ensure laboratory safety?

  • Methodological Answer: Store the compound in tightly closed containers in a dry, well-ventilated area. Opened containers must be resealed and kept upright to prevent leakage. Avoid skin/eye contact and inhalation of vapors. Use nitrile gloves, lab coats, and eye protection. Ground equipment to prevent electrostatic charge buildup .

Q. What personal protective equipment (PPE) is required when working with this compound?

  • Methodological Answer: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, flame-retardant lab coats, and respiratory protection if ventilation is insufficient. Inspect gloves before use and dispose of contaminated gloves following institutional guidelines .

Q. What first-aid measures should be taken in case of accidental exposure?

  • Methodological Answer: For skin contact, rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for ≥15 minutes while holding eyelids open. If inhaled, move to fresh air and seek medical attention. Do not induce vomiting if ingested .

Q. What decomposition products are released during thermal degradation?

  • Methodological Answer: Under fire conditions, decomposition yields hydrogen fluoride (HF), sulfur oxides (SOₓ), carbon monoxide (CO), and nitrogen oxides (NOₓ). Use dry chemical extinguishers and self-contained breathing apparatus (SCBA) in such scenarios .

Q. How should spills of this compound be managed?

  • Methodological Answer: Sweep or vacuum spills into a sealed container for disposal. Avoid release into drains. Use PPE during cleanup and consult local regulations for hazardous waste disposal .

Advanced Research Questions

Q. How does this compound function as a catalyst in dehydrative ester condensation reactions?

  • Methodological Answer: The compound acts as a Brønsted acid catalyst, facilitating proton transfer in esterification. Its pentafluorobenzenesulfonate anion stabilizes intermediates, while the bulky dimesitylammonium cation enhances solubility in non-polar solvents. Optimize reactions under anhydrous conditions at room temperature, monitoring progress via TLC .

Q. What methodological considerations are critical when designing experiments under anhydrous conditions?

  • Methodological Answer: Use inert atmospheres (e.g., nitrogen/argon) and rigorously dry solvents (e.g., THF distilled over sodium/benzophenone). Pre-activate molecular sieves to absorb residual moisture. Monitor reaction progress with Karl Fischer titration to ensure water content <50 ppm .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?

  • Methodological Answer: Perform differential scanning calorimetry (DSC) to determine melting points. Test solubility in graded solvent systems (e.g., hexane → DMSO) using 1 mg/mL increments. Compare results with structurally analogous quaternary ammonium salts to infer properties .

Q. What analytical techniques are recommended for monitoring reactions catalyzed by this compound?

  • Methodological Answer: Use thin-layer chromatography (TLC) with UV visualization for rapid screening. For quantification, employ HPLC with a C18 column and acetonitrile/water mobile phase (adjust pH with 0.1% trifluoroacetic acid). Confirm product structures via ¹⁹F NMR to track fluorine-containing intermediates .

Q. How does the molecular structure influence its catalytic performance in organic transformations?

  • Methodological Answer:
    The electron-withdrawing pentafluorobenzenesulfonate group increases acidity, while the sterically hindered dimesitylammonium cation reduces side reactions (e.g., nucleophilic attacks). Computational studies (DFT) can model protonation sites and transition states to rationalize reaction outcomes .

Q. What strategies mitigate electrostatic hazards during handling in non-polar solvents?

  • Methodological Answer:
    Use conductive containers (e.g., stainless steel) and ground all equipment. Add antistatic agents (e.g., 0.1% glycerol) to solvents. Measure static charge with a field meter and maintain humidity >40% if compatible with reaction conditions .

Q. How can the environmental impact of this compound be assessed given limited ecotoxicity data?

  • Methodological Answer:
    Perform in silico predictions using EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Conduct acute toxicity assays with Daphnia magna (OECD 202) and algae (OECD 201) to fill data gaps .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s stability in protic solvents?

  • Methodological Answer:
    The SDS notes stability under recommended conditions but lacks explicit solvent compatibility data . Systematically test stability in water, methanol, and DMSO via ¹H NMR over 24–72 hours. Correlate findings with the compound’s hydrolysis susceptibility, guided by analogous sulfonate salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimesitylammonium Pentafluorobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Dimesitylammonium Pentafluorobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.